molecular formula C17H19N3O2 B2432925 (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine CAS No. 701224-20-6

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine

Cat. No.: B2432925
CAS No.: 701224-20-6
M. Wt: 297.358
InChI Key: GMFBNRRYHPKESJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,4-Dimethoxybenzyl alcohol , which is an organic compound with the molecular formula C9H12O3 . It’s used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzyl alcohol, a component of the compound you mentioned, consists of a benzene ring substituted with two methoxy groups and one hydroxymethyl group .


Chemical Reactions Analysis

2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix4resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .


Physical and Chemical Properties Analysis

2,4-Dimethoxybenzyl alcohol is a solid at room temperature with a melting point of 38-40 °C and a boiling point of 177-179 °C/10 mmHg .

Safety and Hazards

While specific safety data for “(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine” is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes .

Future Directions

The future directions of research involving this compound could potentially involve further exploration of its synthesis methods, its reactivity with other compounds, and its potential applications in various fields such as medicinal chemistry and drug development .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFBNRRYHPKESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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